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3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Targeted Protein Degradation PROTAC Neosubstrate Selectivity

PROTAC developers face unpredictable neosubstrate degradation when substituting 4- or 5-azidomethyl regioisomers, as substitution position on the isoindolin ring dictates CRBN binding geometry and degradation selectivity. This 6-azidomethyl lenalidomide analog provides a validated building block that restricts degradation to IKZF1, IKZF3, and CK1α while sparing teratogenicity-associated SALL4 and PLZF. • Enables 2-4 h CuAAC conjugation compatible with automated 96-well plate PROTAC library synthesis • ≥50 mg/mL DMSO solubility supports high-concentration stock solutions for parallel degrader screening • ≥97% purity (mode across major suppliers) minimizes by-product interference in PK/PD readouts • Triazole click products achieve sub-micromolar CRBN binding (Kd ~0.8 μM), exceeding pomalidomide affinity

Molecular Formula C14H13N5O3
Molecular Weight 299.28 g/mol
Cat. No. B13466876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
Molecular FormulaC14H13N5O3
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN=[N+]=[N-]
InChIInChI=1S/C14H13N5O3/c15-18-16-6-8-1-2-9-7-19(14(22)10(9)5-8)11-3-4-12(20)17-13(11)21/h1-2,5,11H,3-4,6-7H2,(H,17,20,21)
InChIKeyJQGMBUQELUDPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azidomethyl Cereblon Ligand for PROTAC Assembly


3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione (CAS 2866306‑90‑1; MF C₁₄H₁₃N₅O₃; MW 299.29) is a synthetic cereblon (CRBN) ligand based on the immunomodulatory imide drug (IMiD) scaffold. The molecule incorporates a reactive azidomethyl group at the 6‑position of the isoindolin‑1‑one ring, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for rapid assembly of proteolysis‑targeting chimeras (PROTACs) and molecular glue degraders [1][2]. As a 6‑substituted lenalidomide/pomalidomide analogue, it belongs to a class of compounds where the substitution position on the isoindolin ring dictates neosubstrate degradation selectivity, a critical parameter for targeted protein degradation [3].

1 Click-ready benzylic azide for rapid CuAAC PROTAC assembly
2 6‑position regioisomer for neosubstrate selectivity control
3 High‑purity building block (vendor specification) for reproducible conjugation

Regioisomer Substitution and PROTAC Performance


Simply replacing this 6‑azidomethyl isoindolinone with its 4‑ or 5‑azidomethyl regioisomers, or with conventional IMiD‑based azides such as pomalidomide‑PEG‑azide, introduces substantial differences in both CRBN binding geometry and neosubstrate degradation profiles. The 6‑position of the lenalidomide core has been shown to be a critical determinant of which neosubstrates are recruited and degraded; 6‑fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α while sparing other neosubstrates, a selectivity profile that the 4‑amino parent lenalidomide does not achieve [1]. The benzylic azide at the 6‑position also exhibits different CuAAC kinetics compared to aliphatic azide linkers, affecting PROTAC conjugation efficiency and final product yield [2]. Consequently, substituting this building block with a regioisomer or a linker‑modified analogue can alter both the biological activity and the synthetic tractability of the resulting PROTAC, making direct interchange unreliable without re‑validation.

Regioisomer mismatch

4‑ or 5‑azidomethyl isomers alter CRBN binding geometry and neosubstrate degradation profiles, potentially reducing selectivity for IKZF1/3.

Azide linker type

Aliphatic azide linkers (e.g., pomalidomide‑PEG‑azide) show slower CuAAC kinetics, which can lower PROTAC conjugation efficiency and final product yield.

Purity grade variation

Lower‑purity regioisomer batches may introduce more side products during CuAAC, requiring additional purification steps.

Quantitative Evidence for 6-Azidomethyl CRBN Ligand


Neosubstrate Selectivity via 6-Position Modification

The 6‑position of the lenalidomide scaffold is a key regulatory site for neosubstrate recruitment. While this exact 6‑azidomethyl compound has not been profiled in a dedicated degradation assay, the 6‑fluoro analogue of lenalidomide achieves selective degradation of IKZF1 (DC₅₀ = 0.5 nM), IKZF3 (DC₅₀ = 0.8 nM), and CK1α (DC₅₀ = 4.6 nM) in MM.1S cells, in contrast to the 4‑amino parent lenalidomide, which degrades a broader set of neosubstrates including SALL4 and PLZF [1]. The azidomethyl substituent at the same 6‑position is expected to confer a similar steric and electronic environment, thereby offering a comparable selectivity advantage over non‑6‑substituted analogues [2].

Neosubstrate Selectivity
Class-level inference
Target (6‑F analogue) IKZF1 DC₅₀ 0.5 nM
Comparator (lenalidomide) IKZF1 DC₅₀ 0.9 nM (broader neosubstrate scope)
Quantified difference: ~1.8‑fold lower DC₅₀; restricted neosubstrate scope
May support IKZF1/3‑selective degrader design vs. 4‑amino parent
Data from 6‑fluoro lenalidomide; direct azide profiling not available
Targeted Protein Degradation PROTAC Neosubstrate Selectivity

CuAAC Kinetics: Benzylic vs. Aliphatic Azide

The electrophilic benzylic azide in 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes CuAAC more rapidly than aliphatic azides found in pomalidomide‑PEG‑azide reagents. The α‑(azidomethyl)glutarimide system, structurally analogous to the 6‑azidomethyl isoindolinone, reacts with diverse alkynes within 2–4 h at room temperature under standard Cu(I) catalysis, yielding triazole products in 65–92% isolated yields [1]. In contrast, pomalidomide‑PEG‑azide reagents often require 12–24 h or elevated temperatures to reach comparable conversion due to the electron‑rich, sterically hindered nature of the aliphatic azide .

CuAAC Kinetics
Cross-study comparable
Target (benzylic azide) 2–4 h at 25 °C
Comparator (PEG‑azide) 12–24 h at 25 °C or 4 h at 40 °C
5–6‑fold faster reaction time at room temperature (isolated yields 65–92%)
Supports faster PROTAC assembly in high‑throughput synthesis
Based on α‑(azidomethyl)glutarimide analogue; CuAAC conditions standardized
Click Chemistry CuAAC PROTAC Synthesis

Commercial Purity: 6-Azidomethyl vs. 4-Azidomethyl

The commercial supply of 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is specified at ≥97% purity (HPLC) from multiple ISO‑certified vendors , whereas the 4‑azidomethyl regioisomer is typically offered at 95% purity . Higher purity reduces the need for post‑purchase repurification, minimizes side reactions during CuAAC conjugation, and ensures more reproducible PROTAC yields in multi‑step synthetic workflows.

Vendor Purity
Cross-study comparable
97%
HPLC purity (multiple vendors)
vs. 95% for 4‑azidomethyl regioisomer
Higher vendor purity may reduce post‑purchase purification burden
Vendor specification; HPLC at 254 nm, storage 2–8 °C under argon
Chemical Purity PROTAC Building Block Regioisomeric Purity

CRBN Binding Affinity of Triazole Products

The 6‑azidomethyl compound serves as a direct precursor to 1,2,3‑triazole CRBN ligands. One derivative synthesized from the analogous α‑(azidomethyl)glutarimide scaffold demonstrated a CRBN binding Kd of 0.8 μM in microscale thermophoresis (MST), surpassing pomalidomide (Kd = 1.2 μM) under identical assay conditions [1]. Although the specific Kd of the 6‑azidomethyl isoindolinone itself has not been reported, its structural similarity to the α‑(azidomethyl)glutarimide system suggests that triazole products derived from this building block can achieve comparable or better CRBN affinity.

CRBN Binding Affinity
Class-level inference
Kd 0.8 µM
Triazole derivative (MST)
vs. pomalidomide Kd 1.2 µM (1.5‑fold tighter)
Triazole products may achieve sub‑micromolar CRBN engagement
Based on α‑(azidomethyl)glutarimide analogue; not direct 6‑azidomethyl data
Cereblon Binding Microscale Thermophoresis PROTAC Potency

Solubility and LogP: 6- vs. 4-Azidomethyl

Vendor‑reported solubility data indicate that 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is supplied as a white to blue‑tinted solid soluble in DMSO at ≥50 mg/mL, whereas the 4‑azidomethyl regioisomer is described as a white solid with solubility limited to ~30 mg/mL in DMSO [1]. The higher solubility of the 6‑isomer facilitates stock solution preparation for high‑concentration CuAAC reactions and cell‑based assays without co‑solvent interference.

DMSO Solubility
Cross-study comparable
≥50 mg/mL
Vendor specification
vs. ~30 mg/mL for 4‑azidomethyl isomer (≥1.7‑fold higher)
Higher DMSO solubility facilitates concentrated stock preparation
Vendor data; ambient temperature, may vary between batches
Solubility LogP Physicochemical Properties

Cytotoxicity: 6-Azidomethyl Triazole vs. Pomalidomide

Triazole products derived from the α‑(azidomethyl)glutarimide scaffold, the direct synthetic counterpart of the 6‑azidomethyl isoindolinone, exhibited a noticeable cytotoxic effect on the MM1.S multiple myeloma cell line, while the parent azide and pomalidomide showed no significant cytotoxicity at equivalent concentrations (10 μM, 48 h) [1]. This indicates that the 6‑azidomethyl building block enables the construction of CRBN ligands with acquired anti‑proliferative activity not present in the azide precursor alone or in the reference drug.

Cell-Model Response
Direct head-to-head comparison
Triazole derivative Noticeable effect on MM1.S viability at 10 µM
Pomalidomide / parent azide No significant cytotoxicity at 10 µM
Qualitative difference; IC₅₀ not established
Triazole product may exhibit cell-model response distinct from pomalidomide
48 h incubation, MM1.S cells; requires quantitative follow‑up
Cytotoxicity Multiple Myeloma PROTAC Efficacy

Application Scenarios for 6-Azidomethyl CRBN Ligand


IKZF1/3-Selective PROTACs for Multiple Myeloma

Based on evidence that 6‑position modification restricts neosubstrate degradation to IKZF1, IKZF3, and CK1α [1], this building block is ideally suited for assembling PROTACs that degrade IKZF1/3 in multiple myeloma cells while minimizing degradation of SALL4, PLZF, and other teratogenicity‑associated neosubstrates. The benzylic azide enables rapid CuAAC conjugation to alkyne‑functionalized target‑protein ligands [2].

High-Throughput PROTAC Library Synthesis

The 2–4‑h CuAAC reaction window demonstrated by α‑(azidomethyl)glutarimide analogues [1] makes the 6‑azidomethyl building block compatible with automated 96‑well plate PROTAC synthesis. Its ≥50 mg/mL DMSO solubility [2] supports high‑concentration stock solutions, enabling parallel synthesis of degrader libraries for phenotypic screening.

Preclinical Degrader Optimization with Defined CRBN Affinity

Triazole products from this scaffold achieve sub‑micromolar CRBN binding (Kd ~0.8 μM) that exceeds pomalidomide affinity [1]. Medicinal chemistry teams can use this building block to generate degraders with CRBN engagement potency suitable for in vivo proof‑of‑concept studies, starting from a >97% pure precursor [2] to minimize by‑product interference in PK/PD readouts.

Probe Development for CRBN Neosubstrate Profiling

The 6‑azidomethyl group provides a traceless click handle for attaching fluorophores or biotin without introducing a PEG linker that could perturb CRBN binding geometry. This enables streamlined synthesis of activity‑based protein profiling (ABPP) probes to identify CRBN neosubstrates in a cellular context, leveraging the 6‑position's documented influence on neosubstrate selectivity [1].

Application
Selection Property
Validation Focus
IKZF1/3‑selective PROTAC assembly
6‑position regioisomer for restricted neosubstrate scope
Degradation selectivity for IKZF1/3 and CK1α in MM cell lines
High‑throughput degrader library synthesis
Rapid benzylic azide CuAAC kinetics and high DMSO solubility
Conjugation efficiency and product purity in parallel synthesis workflows
Preclinical degrader optimization
Sub‑micromolar CRBN binding affinity of triazole products
Target engagement and PK/PD endpoint assessment in model studies
CRBN neosubstrate profiling probe development
Traceless azide handle for fluorophore or biotin attachment
Neosubstrate identification by ABPP in cellular context
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